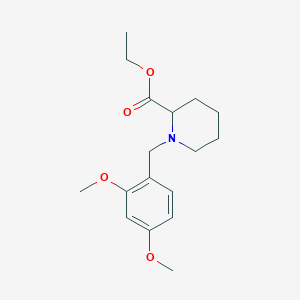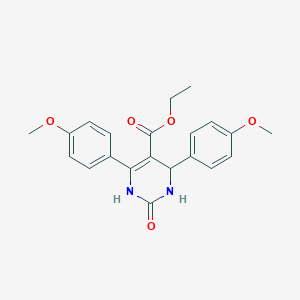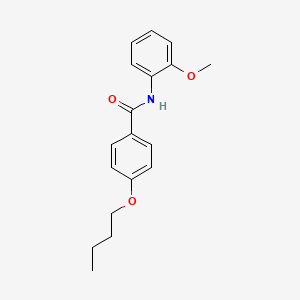![molecular formula C17H25BrN2O5 B5068946 1-[4-(4-bromophenoxy)butyl]-4-methylpiperazine oxalate](/img/structure/B5068946.png)
1-[4-(4-bromophenoxy)butyl]-4-methylpiperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-bromophenoxy)butyl]-4-methylpiperazine oxalate, commonly known as BRL-15572, is a selective antagonist of the 5-HT1E receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
BRL-15572 is a selective antagonist of the 5-HT1E receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a key role in regulating mood, anxiety, and other physiological functions. By blocking the 5-HT1E receptor, BRL-15572 can modulate the activity of serotonin in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have effects on learning and memory. BRL-15572 has been studied for its potential use in the treatment of migraine, as it has been shown to reduce the release of calcitonin gene-related peptide (CGRP), which is involved in the development of migraines.
Advantages and Limitations for Lab Experiments
BRL-15572 is a selective antagonist of the 5-HT1E receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, like any compound, BRL-15572 has limitations in terms of its specificity and selectivity. It is important to carefully design experiments to ensure that the observed effects are due to the blockade of the 5-HT1E receptor and not other off-target effects.
Future Directions
For the study of BRL-15572 include its potential use in the treatment of depression, anxiety, and migraines, as well as its potential applications in the study of learning and memory and other neurological and psychiatric disorders.
Synthesis Methods
The synthesis of BRL-15572 involves several steps, starting with the reaction of 4-bromophenol with 1,4-dibromobutane to produce 4-(4-bromophenoxy)butyl bromide. The bromide is then reacted with 4-methylpiperazine to yield the final product, 1-[4-(4-bromophenoxy)butyl]-4-methylpiperazine oxalate. The synthesis of BRL-15572 has been optimized to achieve high yields and purity.
Scientific Research Applications
BRL-15572 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in animal models. BRL-15572 has also been studied for its potential use in the treatment of migraine, as well as for its effects on learning and memory.
Properties
IUPAC Name |
1-[4-(4-bromophenoxy)butyl]-4-methylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O.C2H2O4/c1-17-9-11-18(12-10-17)8-2-3-13-19-15-6-4-14(16)5-7-15;3-1(4)2(5)6/h4-7H,2-3,8-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTIETJUIGHXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-oxo-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5068864.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5068867.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)benzoyl]piperidine](/img/structure/B5068875.png)
![N-(3,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5068881.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5068889.png)

![(3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5068894.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5068906.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]](/img/structure/B5068911.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one](/img/structure/B5068917.png)

![3-[1-(2-methoxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5068940.png)
![N-[1-(1-cyclohexyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5068955.png)
